An In-depth Technical Guide to 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3)
An In-depth Technical Guide to 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Isoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]
This guide focuses on 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3), a key building block in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom on the benzene ring and an amino group at the 1-position of the isoquinoline core, makes it a valuable synthon for creating novel therapeutics, particularly in the realm of kinase inhibitors.[3][4]
Molecular and Physicochemical Profile
| Property | Value | Source |
| CAS Number | 1009034-72-3 | [5][6] |
| Molecular Formula | C₉H₇FN₂ | [5] |
| Molecular Weight | 162.16 g/mol | [5] |
| Appearance | Expected to be a solid | Inferred from related compounds[1] |
| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol and methanol | Inferred from related compounds[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. | [1][7] |
digraph "6-Fluoroisoquinolin-1-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="N"]; h [label=""]; i[label=""]; j [label=""]; k [label="N"]; l [label="F"]; m [label="H"]; n [label="H"];a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; h -- i[len=1.5]; i -- j [len=1.5]; j -- d [len=1.5]; h -- k [len=1.5]; k -- m [len=1.5]; k -- n [len=1.5]; c -- l [len=1.5];
a[pos="0,1!"]; b[pos="1.3,0.5!"]; c [pos="1.3,-0.5!"]; d [pos="0,-1!"]; e [pos="-1.3,-0.5!"]; f [pos="-1.3,0.5!"]; g [pos="0,2.5!"]; h [pos="1.3,3!"]; i[pos="2.6,2.5!"]; j [pos="2.6,1!"]; k [pos="1.3,4.5!"]; l [pos="2.6,-1!"]; m [pos="0.8,5.5!"]; n [pos="1.8,5.5!"]; }
Caption: Chemical structure of 6-Fluoroisoquinolin-1-amine.
Synthesis and Mechanistic Insights
A robust and versatile method for the synthesis of 1-aminoisoquinolines involves the gold(III)-catalyzed domino reaction of 2-alkynylbenzamides with ammonium acetate.[8][9] This approach is highly relevant for the preparation of 6-Fluoroisoquinolin-1-amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Preparation of the 2-alkynylbenzamide precursor: This can be achieved via a Sonogashira coupling of a suitable 2-iodo-4-fluorobenzamide with a terminal alkyne.
-
Gold(III)-catalyzed cyclization: The resulting 2-alkynylbenzamide undergoes a domino reaction with ammonium acetate in the presence of a gold(III) catalyst to yield the final product.
Caption: Proposed synthetic workflow for 6-Fluoroisoquinolin-1-amine.
Detailed Experimental Protocol (Adapted from literature[9][10])
Step 1: Synthesis of 2-alkynyl-4-fluorobenzamide (Precursor)
-
To a solution of 2-iodo-4-fluorobenzamide (1.0 eq) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through Celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-fluorobenzamide.
Step 2: Gold(III)-catalyzed Synthesis of 6-Fluoroisoquinolin-1-amine
-
To a solution of the 2-alkynyl-4-fluorobenzamide (1.0 eq) in acetonitrile, add ammonium acetate (3.0 eq).
-
Add NaAuCl₄·2H₂O (0.05 eq) and AgSbF₆ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 85 °C under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 6-Fluoroisoquinolin-1-amine.
Rationale behind experimental choices:
-
Catalyst System: The combination of a palladium catalyst and a copper co-catalyst in the Sonogashira coupling is a well-established and efficient system for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
-
Gold(III) Catalyst: Gold(III) salts are effective Lewis acids that catalyze the cyclization of the alkynylbenzamide. The silver salt is added to abstract the chloride from the gold precursor, generating a more active cationic gold species.[8]
-
Ammonium Acetate: This serves as the nitrogen source for the formation of the 1-amino group.
-
Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for this transformation, and the elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the amino group. The protons on the benzene ring will likely appear as complex multiplets due to fluorine-proton coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the isoquinoline core.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.16, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 6-Fluoroisoquinolin-1-amine scaffold is of significant interest in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors
One of the key applications of isoquinoline-based compounds is in the development of ROCK inhibitors.[1][4] The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer. The 1-aminoisoquinoline moiety can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The fluorine atom at the 6-position can enhance binding affinity and improve pharmacokinetic properties.
Caption: Mechanism of kinase inhibition by a 6-Fluoroisoquinolin-1-amine derivative.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Fluoroisoquinolin-1-amine was not available. The following information is based on general guidelines for handling similar amino-isoquinoline compounds.[3][4]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.[1]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[3]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: If swallowed, seek immediate medical attention.
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry place.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
6-Fluoroisoquinolin-1-amine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its strategic design, incorporating both a fluorine atom and a primary amine on the isoquinoline core, makes it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The synthetic route via gold(III)-catalyzed cyclization of 2-alkynylbenzamides offers an efficient and adaptable method for its preparation. While further experimental data on its spectroscopic and safety profiles are needed, the information presented in this guide provides a solid foundation for researchers and scientists working with this important chemical entity.
References
-
Zia, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]
-
LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Retrieved from [Link]
-
Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate. The Journal of Organic Chemistry, 78(6), 2579–2588. [Link]
-
Zhao, X., Wang, G., & Hashmi, A. S. K. (2024). Gold catalysis in quinoline synthesis. Chemical Communications, 60(53), 6999-7016. [Link]
-
Wang, C.-Y., et al. (2021). One-Pot Cascade Synthesis of Isoquinolinone-Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. Advanced Synthesis & Catalysis, 363(17), 4247-4252. [Link]
-
Li, Y., et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8913. [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 1009034-72-3 | 6-fluoroisoquinolin-1-amine. Retrieved from [Link]
Sources
- 1. 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6 [chemshuttle.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. 1009034-72-3|6-Fluoroisoquinolin-1-amine|BLD Pharm [bldpharm.com]
- 5. aceschem.com [aceschem.com]
- 6. Isoquinoline [webbook.nist.gov]
- 7. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 8. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tri-iso.com [tri-iso.com]




